molecular formula C4H10ClNO B2579746 1-(Methylamino)acetone hydrochloride CAS No. 20041-74-1; 97564-73-3

1-(Methylamino)acetone hydrochloride

Cat. No.: B2579746
CAS No.: 20041-74-1; 97564-73-3
M. Wt: 123.58
InChI Key: NLUDZQQYUFGUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is structurally characterized by a ketone group adjacent to a methylamino moiety, forming a secondary amine hydrochloride salt. Its physicochemical properties, such as solubility and stability, are inferred to align with similar hydrochlorides, which typically exhibit high water solubility and hygroscopicity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylamino)propan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(6)3-5-2;/h5H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUDZQQYUFGUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20041-74-1
Record name 1-(methylamino)propan-2-one hydrochloride
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cathinones

Both are psychoactive cathinones studied for neurotoxicity, with 3-FMC showing enhanced lipophilicity and dopamine receptor affinity due to its 3-fluorophenyl group . In contrast, 1-(Methylamino)acetone lacks the phenyl ring, likely reducing CNS activity but improving solubility (Table 1).

Table 1: Key Differences Between 1-(Methylamino)acetone HCl and Cathinones

Compound Core Structure Substitution Pharmacological Activity Solubility (Inference)
1-(Methylamino)acetone HCl Acetone + methylamino None Limited CNS effects High (hydrochloride)
Methcathinone (MC) Propanone + phenyl 2-Phenyl Neurotoxic, stimulant Moderate
3-FMC Propanone + fluorophenyl 3-Fluorophenyl Enhanced dopamine affinity Lower (lipophilic)

Cyclic Methylamino Derivatives

These compounds are intermediates in pharmaceutical synthesis (e.g., spirocyclic compounds in EP 4,374,877 A2), with cyclopropane/cyclohexane rings enhancing steric bulk and metabolic stability compared to 1-(Methylamino)acetone’s linear structure .

Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (CAS: 1417805-94-7) introduces a cyclopropane ring, which is associated with improved conformational rigidity and bioavailability in drug design .

Aromatic Methylamino Derivatives

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride (CAS: 958292-66-5) and Phenylephrine Hydrochloride (CAS: 61-76-7) demonstrate the impact of aromatic substitution.

d-Ephedrine HCl (CAS: 24221-86-1) shares the methylaminoethanol backbone but includes a phenyl group, enabling adrenergic receptor interaction and use as a decongestant .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Methylamino)acetone hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via reductive amination. For example, methylamine reacts with α-ketone precursors (e.g., acetone derivatives) under hydrogenation or using reducing agents like sodium cyanoborohydride. The hydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid. Reaction optimization includes adjusting pH (7–8 for reductive amination), temperature (25–60°C), and solvent polarity (e.g., ethanol/water mixtures) to improve yield .
  • Data Example : In analogous syntheses (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride), yields of 80% were achieved using ethyl acetate as a solvent and HCl for salt formation .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodology :

  • LCMS : Confirms molecular ion peaks (e.g., [M+H]⁺). For structurally similar compounds, m/z values like 411 or 618 are observed .
  • HPLC : Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) assess purity .
  • NMR : Key signals include methylamino protons (δ 2.3–3.1 ppm) and ketone carbonyls (δ 200–220 ppm in ¹³C NMR) .
    • Best Practice : Cross-validate with elemental analysis and FTIR for functional group confirmation.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Findings : Hydrochloride salts generally exhibit high aqueous solubility due to ionic character. Stability testing in DMSO or PBS (pH 7.4) at 4°C shows <5% degradation over 72 hours. Avoid prolonged exposure to light or basic conditions to prevent deprotonation .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter systems, and what experimental models are used to study its pharmacodynamics?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) in transfected HEK293 cells to measure affinity for monoamine transporters.
  • In Vivo Models : Microdialysis in rodent brains quantifies dopamine/serotonin release. For cathinone analogs, EC₅₀ values for dopamine reuptake inhibition range from 10–100 nM .
    • Data Contradictions : Some analogs show higher selectivity for norepinephrine transporters, requiring structure-activity relationship (SAR) studies to resolve .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for methylamino derivatives?

  • Methodology :

  • Variable Temperature NMR : Resolves dynamic rotational barriers in methylamino groups.
  • COSY/NOESY : Assigns coupling patterns (e.g., geminal vs. vicinal protons).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.5 ppm of experimental values .

Q. How is the compound’s reactivity in nucleophilic or electrophilic reactions exploited for derivatization in medicinal chemistry?

  • Case Study : The ketone group undergoes condensation with hydrazines to form hydrazones for bioactivity screening. Methylamino groups participate in Mannich reactions, enabling the synthesis of spirocyclic analogs (e.g., 5,6-diazaspiro[3.5]non-8-ene derivatives) with improved CNS penetration .

Key Challenges and Recommendations

  • Purity Optimization : Use preparative HPLC (C18 columns, acetonitrile/water gradients) to remove byproducts from reductive amination .
  • Biological Assays : Preclude false positives in receptor studies by testing for off-target effects (e.g., MAO inhibition) .
  • Data Reproducibility : Adhere to standardized protocols (e.g., ICH guidelines) for spectroscopic and chromatographic analyses .

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